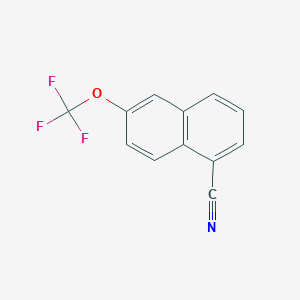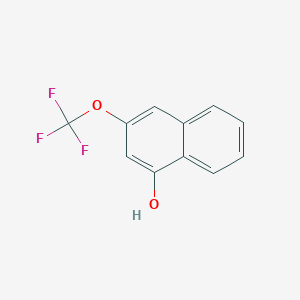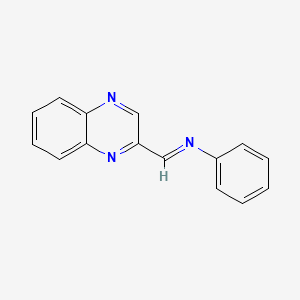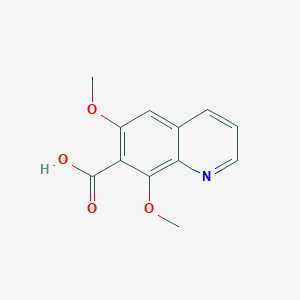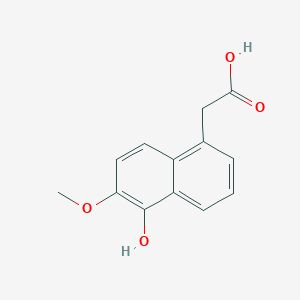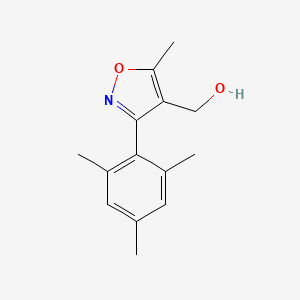
(3-Mesityl-5-methylisoxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Mesityl-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a mesityl group (a derivative of mesitylene) and a methyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, from which the desired product can be isolated.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reaction and improve yield .
化学反応の分析
Types of Reactions
(3-Mesityl-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
- Aldehydes and ketones from oxidation.
- Alcohols and amines from reduction.
- Various substituted isoxazoles from substitution reactions.
科学的研究の応用
(3-Mesityl-5-methylisoxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (3-Mesityl-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound shares a similar isoxazole ring structure but differs in the presence of an iodine atom.
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanol: This compound has an ethyl group instead of a mesityl group.
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: This compound contains a methoxyphenyl group instead of a mesityl group .
Uniqueness
(3-Mesityl-5-methylisoxazol-4-yl)methanol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
[5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H17NO2/c1-8-5-9(2)13(10(3)6-8)14-12(7-16)11(4)17-15-14/h5-6,16H,7H2,1-4H3 |
InChIキー |
OGHFQRJZVFWUPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2CO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


